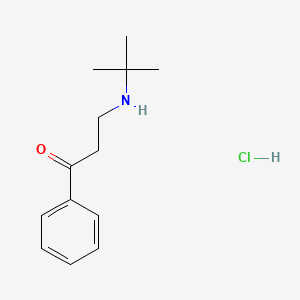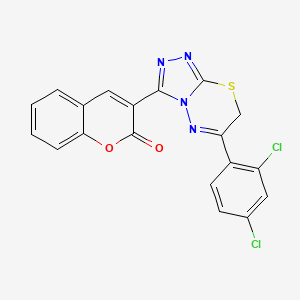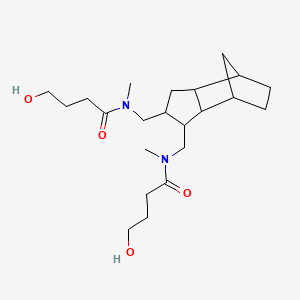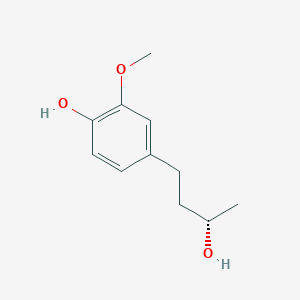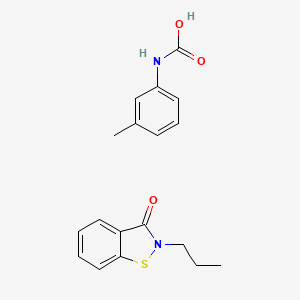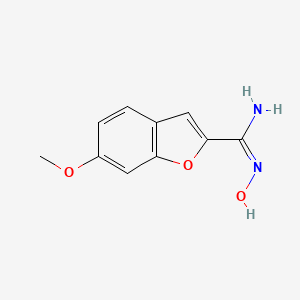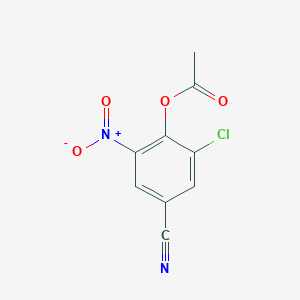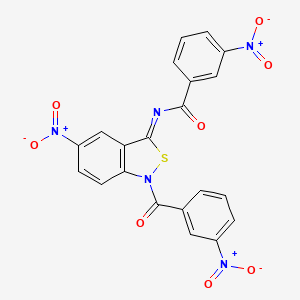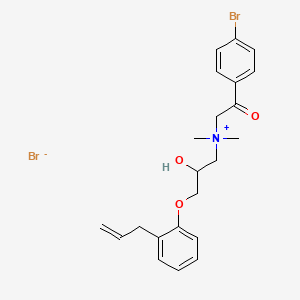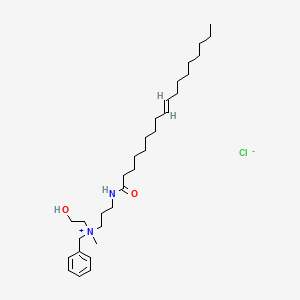
Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Phenylcyclopropyl)sebacamide is a chemical compound with the molecular formula C28H36N2O2 It is a derivative of sebacamide, featuring two phenylcyclopropyl groups attached to the nitrogen atoms of the sebacamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Phenylcyclopropyl)sebacamide typically involves the reaction of sebacic acid with 2-phenylcyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Sebacoyl Chloride: Sebacic acid is first converted to sebacoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The sebacoyl chloride is then reacted with 2-phenylcyclopropylamine in the presence of a base such as triethylamine (Et3N) to form N,N’-(2-Phenylcyclopropyl)sebacamide.
Industrial Production Methods
Industrial production of N,N’-(2-Phenylcyclopropyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
化学反応の分析
Types of Reactions
N,N’-(2-Phenylcyclopropyl)sebacamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenylcyclopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N,N’-(2-Phenylcyclopropyl)sebacamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N,N’-(2-Phenylcyclopropyl)sebacamide involves its interaction with specific molecular targets. The phenylcyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N,N’-(2-Phenylcyclopropyl)sebacamide can be compared with other similar compounds, such as:
N,N’-Bis(2-phenylcyclopropyl)adipamide: Similar structure but with an adipamide backbone instead of sebacamide.
N-(2-Phenylcyclopropyl)carbamates: Compounds with a single phenylcyclopropyl group attached to a carbamate backbone.
N-Phenylthiourea: Contains a phenyl group attached to a thiourea backbone.
The uniqueness of N,N’-(2-Phenylcyclopropyl)sebacamide lies in its dual phenylcyclopropyl groups and the sebacamide backbone, which confer specific chemical and biological properties.
特性
CAS番号 |
102338-99-8 |
|---|---|
分子式 |
C28H36N2O2 |
分子量 |
432.6 g/mol |
IUPAC名 |
N,N'-bis(2-phenylcyclopropyl)decanediamide |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32) |
InChIキー |
JBJJXHCUIDFNMH-UHFFFAOYSA-N |
正規SMILES |
C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


